N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a trimethoxybenzoyl group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Trimethoxybenzoyl Group: This step often involves the use of Friedel-Crafts acylation to introduce the trimethoxybenzoyl group onto the aromatic ring.
Amidation Reaction: The final step involves the formation of the carboxamide linkage through an amidation reaction, typically using reagents like carbodiimides to activate the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques like chromatography for the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a potent inhibitor of various enzymes or receptors, making it a candidate for drug development.
Biological Studies: Its ability to interact with biological molecules could make it useful in studies of cell signaling pathways and protein interactions.
Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxybenzoyl group is known to interact with various proteins, potentially inhibiting their function . This interaction could disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also features a trimethoxybenzoyl group.
Podophyllotoxin: Used for the treatment of external genital warts and also contains a similar structural motif.
Combretastatin: A potent microtubule targeting agent with a related structure.
Uniqueness
N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a trimethoxybenzoyl group, which may confer distinct biological activities not seen in the similar compounds listed above .
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H24N2O6/c1-15-11-18(27-25(29)17-13-21(31-2)24(33-4)22(14-17)32-3)9-10-19(15)28-26(30)23-12-16-7-5-6-8-20(16)34-23/h5-14H,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
IKIYZKKGCCPHIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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